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Executive Summary
AOH1160 is a first-in-class, orally available small molecule inhibitor of the Proliferating Cell

Nuclear Antigen (PCNA).[1] PCNA is essential for DNA replication and repair, making it a

critical target in oncology.[2] Preclinical data indicates that AOH1160 selectively targets a

cancer-associated isoform of PCNA (caPCNA), leading to the disruption of the cell cycle,

inhibition of DNA repair, and induction of apoptosis in a broad range of cancer cells.[2][3] This

molecule has demonstrated significant anti-tumor activity in various solid tumor models, both as

a monotherapy and in combination with conventional chemotherapeutics, while exhibiting a

favorable safety profile with minimal toxicity to non-malignant cells.[3][4] This document

provides a comprehensive overview of the preclinical data, mechanism of action, and

experimental methodologies used in the evaluation of AOH1160.

Mechanism of Action
AOH1160 was developed through computer modeling and medicinal chemistry to target a

specific surface pocket on PCNA, delineated by the L126-Y133 region, which is structurally

altered in cancer cells.[2][5] Its primary mechanism involves interfering with PCNA's function as

a hub for proteins involved in DNA metabolism.

The key effects of AOH1160 are:
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Interference with DNA Replication: By binding to PCNA, AOH1160 disrupts the DNA

replication process.[3][6]

Inhibition of DNA Repair: The molecule specifically blocks homologous recombination (HR)-

mediated DNA repair pathways.[3][5] This is critical for repairing DNA cross-links caused by

certain chemotherapies.[3]

Cell Cycle Arrest and Apoptosis: The disruption of DNA replication and repair leads to an

accumulation of DNA damage, which in turn triggers cell cycle arrest and programmed cell

death (apoptosis) in cancer cells.[3][7] AOH1160 has been shown to increase levels of the

DNA damage marker γH2A.X and activate executioner caspases 3 and 9.[7]
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Caption: Mechanism of Action of AOH1160.

In Vitro Efficacy
AOH1160 has demonstrated potent and selective cytotoxicity against a wide array of cancer

cell lines while sparing non-malignant cells.
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Cell Viability and IC50 Values
The compound selectively kills multiple types of cancer cells with IC50 values in the sub-

micromolar range.[4] In contrast, it does not exhibit significant toxicity to various non-malignant

human cells at concentrations up to at least 5 µM.[3] The median GI50 (concentration for 50%

growth inhibition) across the NCI-60 panel of human tumor cell lines was approximately 330

nM.[1][3]

Cell Line Type Cancer Cell Line IC50 (µM)
Non-Malignant
Control Cells

Neuroblastoma Multiple Lines 0.11 - 0.53
7SM0032, Human

PBMCs

Breast Cancer Multiple Lines 0.11 - 0.53

Human Mammary

Epithelial Cells

(hMEC)

Small Cell Lung

Cancer
Multiple Lines 0.11 - 0.53

Human Small Airway

Epithelial Cells

(SAEC)

Glioblastoma
PBT003, PBT707,

PBT017
Not Specified

Normal Neural Stem

Cells

Table 1: In Vitro

Cytotoxicity of

AOH1160 in Cancer

vs. Non-Malignant

Cells.[3][4]

Synergistic Activity
AOH1160 enhances the sensitivity of cancer cells to DNA-damaging agents like cisplatin. In

clonogenic assays with SK-N-DZ neuroblastoma cells, the combination of 500 nM AOH1160
and 3 µM cisplatin yielded a combination index of approximately 0.55, indicating a synergistic

effect.[3] Similar synergy was observed in SK-N-AS neuroblastoma cells.[3]

In Vivo Efficacy
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The anti-tumor activity of AOH1160 has been confirmed in xenograft mouse models of various

solid tumors.

Xenograft Tumor Models
Due to the rapid metabolism of AOH1160 by the carboxyl esterase ES-1 in rodents, in vivo

studies were conducted in ES1e/SCID mice, which are partially deficient in this enzyme.[3] In

these models, oral administration of AOH1160 led to significant tumor growth suppression.[3]

Tumor Type Cell Line Mouse Model Dosage Outcome

Neuroblastoma
SK-N-AS, SK-N-

BE2(c)
ES1e/SCID

40 mg/kg, daily

oral gavage

Significant

reduction in

tumor burden

Breast Cancer Not specified ES1e/SCID
40 mg/kg, daily

oral gavage

Significant

reduction in

tumor burden

Small Cell Lung

Cancer
Not specified ES1e/SCID

40 mg/kg, daily

oral gavage

Significant

reduction in

tumor burden

Table 2:

Summary of In

Vivo Efficacy of

AOH1160 in

Xenograft

Models.[3][4][7]

Throughout these experiments, AOH1160 did not cause any deaths or significant weight loss in

the animals, indicating a favorable toxicity profile.[3][4] A comprehensive repeated-dose toxicity

study where mice received up to 100 mg/kg daily for two weeks also showed no significant

toxicity.[3][4]
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Caption: General Experimental Workflow for In Vivo Xenograft Studies.
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Pharmacokinetics
Pharmacokinetic (PK) studies in ES1e/SCID mice demonstrated that AOH1160 is orally

bioavailable.[3] The compound is stable in the plasma of canines, monkeys, and humans,

where the ES-1 enzyme is not significantly expressed.[3]

Parameter Value Unit

Half-life (t1/2) ~3.5 hours

Administration Route Oral (PO) -

Table 3: Pharmacokinetic

Parameters of AOH1160 in

ES1e/SCID Mice.[3]

Experimental Protocols
Drug Discovery and Synthesis
AOH1160 was identified from its parent compound, AOH39, through a process of virtual

screening and medicinal chemistry.[3] Computer modeling was used to dock thousands of

compounds against the crystal structure of the PCNA/FEN1 complex.[3] Hits were synthesized

and evaluated in cellular assays to identify potent and selective analogues.[3]
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Caption: AOH1160 Drug Discovery and Development Workflow.

Cell Viability Assay
Cell growth and viability were measured using the CellTiter-Glo Luminescent Cell Viability

Assay.[3][8] Cancer and non-malignant cells were cultured in the presence of varying

concentrations of AOH1160.[3] After a set incubation period (e.g., 72 hours), the luminescent
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signal, which is proportional to the amount of ATP present and thus the number of viable cells,

was measured.[3] Data was normalized to untreated control cells.

Clonogenic Survival Assay
To assess synergy with cisplatin, cancer cells (e.g., SK-N-DZ, SK-N-AS) were treated with

AOH1160, cisplatin, or a combination of both for 18 hours.[3] Following treatment, cells were

washed and cultured in fresh medium for 2-3 weeks to allow for colony formation.[3] Colonies

were then fixed, stained, and counted to determine the surviving fraction compared to

untreated controls. The combination index was calculated to determine synergy.[3]

In Vivo Xenograft Studies
ES1e/SCID mice were used for all in vivo experiments.[3] Human cancer cells (neuroblastoma,

breast, or small cell lung cancer) were implanted subcutaneously. Once tumors were

established, mice were randomized into treatment and control groups. AOH1160 was

administered once daily via oral gavage at a dose of 40 mg/kg.[3][4] The control group received

the vehicle only. Tumor volume and animal body weight were monitored throughout the study

as measures of efficacy and toxicity, respectively.[3]

Conclusion
The preclinical data for AOH1160 strongly support its potential as a broad-spectrum anti-

cancer agent.[5][9] It demonstrates a novel mechanism of action by targeting a cancer-specific

variant of PCNA, leading to potent and selective cancer cell death.[2][3] The compound's oral

bioavailability and favorable in vivo safety profile, combined with its ability to synergize with

existing chemotherapies, make it a promising candidate for clinical development in the

treatment of solid tumors.[3][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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